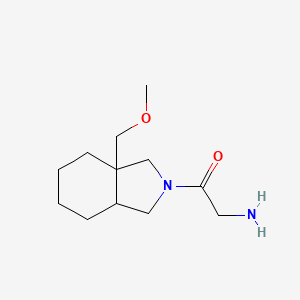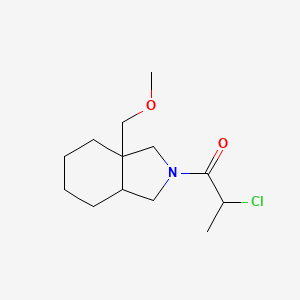![molecular formula C12H20N2O2 B1479008 azetidin-3-yl(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)methanone CAS No. 2097956-44-8](/img/structure/B1479008.png)
azetidin-3-yl(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)methanone
Descripción general
Descripción
Azetidin-3-yl(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)methanone (AOCM) is a synthetic compound that has been studied for its potential applications in scientific research. AOCM has a wide range of applications in various disciplines, including chemistry, biology, and pharmacology. AOCM has been studied for its potential as a therapeutic agent, as well as its potential to act as a building block for the synthesis of other compounds. AOCM has also been studied for its potential to act as a biomarker for the diagnosis of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Azetidinones, including azetidin-3-yl derivatives, have been synthesized through various methods, including cycloaddition reactions, ring expansion, and transformation of existing β-lactam structures. These methods allow for the creation of a diverse range of compounds with potential pharmacological applications. For instance, a study by Saundane and Walmik (2013) demonstrated the synthesis of azetidinones and thiazolidinones linked to the indole nucleus, showcasing their methodological versatility and the compounds' promising antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities (Saundane & Walmik, 2013).
Pharmacological Evaluation
The biological activity of azetidinone derivatives spans various therapeutic areas, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. Research by Ayyash and Habeeb (2019) into novel 2-azetidinones derived from pyrazin dicarboxylic acid revealed excellent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Ayyash & Habeeb, 2019). Another study by Baruah et al. (2018) synthesized (R)-(-)-4-Phenyl-2 oxazolidinone-based azetidinones and found them to exhibit superior antimicrobial properties, particularly as inhibitors of gram-positive and gram-negative bacteria, compared to oxazolidinones (Baruah, Puzari, Sultana, & Barman, 2018).
Application in Drug Development
The structural complexity and diverse biological activities of azetidinone derivatives make them valuable scaffolds in drug development. Their ability to interact with various biological targets, combined with the potential for modification and optimization, offers a promising avenue for the development of new therapeutic agents. The research by Mistry and Desai (2006) on microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, emphasizes their role in rapid and efficient drug discovery processes (Mistry & Desai, 2006).
Propiedades
IUPAC Name |
2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl(azetidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-12(10-6-13-7-10)14-4-5-16-8-9-2-1-3-11(9)14/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZWRXYBVNFKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCN(C2C1)C(=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azetidin-3-yl(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478929.png)
![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1478930.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478931.png)
![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)propanoic acid](/img/structure/B1478934.png)
![5-(2-chloroacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478935.png)
![4-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-4-oxobutanoic acid](/img/structure/B1478939.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1478940.png)
![1-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478941.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478944.png)
![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478945.png)
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butanoic acid](/img/structure/B1478946.png)
![4-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobutanoic acid](/img/structure/B1478948.png)